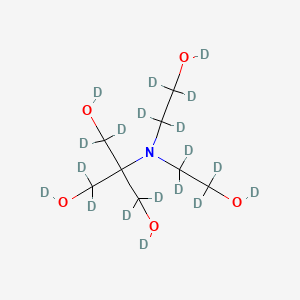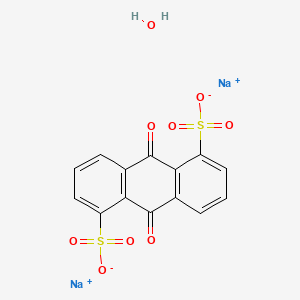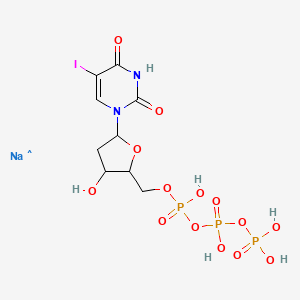
Fluorescein-O-acetate
Overview
Description
Fluorescein-O-acetate (FOA) is a fluorescent compound that is widely used in scientific research. It is a derivative of fluorescein, which is a naturally occurring fluorescent compound that is found in some species of marine organisms. FOA is a useful tool in many areas of scientific research such as biochemistry, physiology, and cell biology.
Scientific Research Applications
Fluorescent Probes
Fluorescein-O-acetate is used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic, providing a new solution in biomedical, environmental monitoring, and food safety . They are used to detect biomolecules or molecular activities within cells through fluorescence signals .
Biomedical Applications
In the field of biomedical applications, Fluorescein-O-acetate is used in the development of long-wavelength fluorescent probes . These probes have proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
Detection of Analytes
Fluorescein-O-acetate is used in the development of fluorescent probes for the detection of analytes . These probes facilitate the rapid detection of chemical substances of interest .
4. Study of Physiological and Pathological Processes Fluorescein-O-acetate is used in the study of important physiological and pathological processes at the cellular level . This is facilitated by the sensitivity and selectivity of the fluorescent probes .
Environmental Research
Fluorescein-O-acetate is used in environmental research . For example, Fluorescein diacetate (FDA) hydrolysis is a widely used assay for measuring total enzymatic activity (TEA) in various environmental samples .
Drug Discovery
Fluorescein-O-acetate is used in drug discovery . The interactions between ligands and molecules facilitated by fluorescent probes can aid in the discovery of new drugs .
Mechanism of Action
Target of Action
Fluorescein-O-acetate primarily targets amines . It is a fluorescent label that reacts with amines after activation to give isomerically homogeneous derivatives . This property makes it a useful tool in various research and industrial fields, particularly in the study of important physiological and pathological processes at the cellular level .
Mode of Action
Fluorescein-O-acetate is used extensively as a diagnostic tool in the field of ophthalmology . It is a fluorescent compound or fluorophore having a maximum absorbance of 494 nm and an emission maximum of 521 nm . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .
Biochemical Pathways
Fluorescein-O-acetate affects the biochemical pathways related to the detection of amines . Once cleaved, fluorescein localizes to the cytosol, nucleus, and vacuole of the living cell . This allows for the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
Pharmacokinetics
It is known that this reagent has high-detection sensitivity in the visible region, specifically with amino groups, and mild derivatization conditions
Result of Action
The result of Fluorescein-O-acetate’s action is the production of a strong green fluorescence that can be used for diagnostic imaging . This fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram .
Action Environment
The action of Fluorescein-O-acetate can be influenced by environmental factors such as pH. Fluorescein is a pH-sensitive probe that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This property allows it to be used as a diagnostic aid in corneal injuries and corneal trauma .
properties
IUPAC Name |
2-[3-(carboxymethoxy)-6-oxoxanthen-9-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)29-19-10-13(28-11-20(24)25)6-8-17(19)21(16)14-3-1-2-4-15(14)22(26)27/h1-10H,11H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDLLIKXLDPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585004 | |
| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233759-98-3 | |
| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorescein-O'-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fluorescein-O-acetate interact with its target molecules, and what are the downstream effects?
A1: Fluorescein-O-acetate reacts specifically with primary amines (-NH2 groups) present in target molecules like amino acids, peptides, and biogenic amines. This reaction forms a stable amide bond between the fluorescein moiety and the target molecule [, , , , , ]. The key downstream effect of this reaction is the attachment of the highly fluorescent fluorescein molecule to the target. This allows for sensitive detection of the derivatized molecules using fluorescence detection methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) [, , , , ].
Q2: What is the structural characterization of Fluorescein-O-acetate?
A2: While the provided abstracts do not specify the exact molecular formula and weight of Fluorescein-O-acetate, they highlight its key structural features. It consists of a fluorescein molecule attached to an acetate group via an ester linkage. The acetate group serves as a good leaving group during the reaction with amines. The fluorescein moiety is responsible for the fluorescent properties of the derivatized molecules. For detailed spectroscopic data, further investigation beyond the provided abstracts is recommended.
Q3: Can you explain the analytical methods and techniques used to characterize and quantify Fluorescein-O-acetate derivatives?
A4: The research primarily utilizes chromatographic techniques coupled with fluorescence detection for analyzing Fluorescein-O-acetate derivatives. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is commonly employed, separating the derivatized molecules based on their physicochemical properties on a C18 column [, , , ]. Alternatively, Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) is also utilized, exploiting the charge-to-size ratio of the derivatives for separation and offering high sensitivity []. These methods allow for both qualitative identification and quantitative analysis of target molecules in various biological matrices.
Q4: What are the advantages of using Fluorescein-O-acetate as a derivatizing agent compared to other options?
A4: The research highlights several advantages of Fluorescein-O-acetate over other derivatizing agents:
- High sensitivity: Fluorescein-based derivatives exhibit strong fluorescence, enabling detection limits in the femtomole range [, , ], which is considerably lower than many other detection methods.
- Mild reaction conditions: The derivatization reaction proceeds under relatively mild conditions, minimizing potential degradation of target molecules [, ].
- Selectivity: Fluorescein-O-acetate reacts specifically with primary amines, reducing interference from other functional groups present in the sample matrix [, ].
Q5: What are the potential applications of Fluorescein-O-acetate in different research areas?
A5: The research suggests various applications of Fluorescein-O-acetate in diverse fields:
- Biomedical research: Quantifying biogenic amines in plasma to understand their role in diseases like cancer [].
- Neuroscience: Analyzing amino acid neurotransmitters in cerebrospinal fluid and saliva to study neurological disorders [].
- Food science and technology: Determining oligopeptide composition and hydrolysis in food products [].
- Clinical chemistry: Developing diagnostic assays for various diseases by utilizing Fluorescein-O-acetate labeled probes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)
![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)





![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)


